molecular formula C23H20N2O5S B11321756 3-(4-methylphenyl)-1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-1H-isochromene-6-carboxamide

3-(4-methylphenyl)-1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B11321756
M. Wt: 436.5 g/mol
InChI Key: RQGCRUJMBMDBBE-UHFFFAOYSA-N
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Description

3-(4-METHYLPHENYL)-1-OXO-N-(4-SULFAMOYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by its unique structure, which includes a benzopyran core, a sulfamoylphenyl group, and a methylphenyl group

Preparation Methods

The synthesis of 3-(4-METHYLPHENYL)-1-OXO-N-(4-SULFAMOYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-step chemical reactions. One common synthetic route includes the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes.

    Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via Friedel-Crafts alkylation, where a methyl group is added to the phenyl ring.

    Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached through a sulfonation reaction, followed by amide formation.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

3-(4-METHYLPHENYL)-1-OXO-N-(4-SULFAMOYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzopyran core or phenyl rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-METHYLPHENYL)-1-OXO-N-(4-SULFAMOYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 3-(4-METHYLPHENYL)-1-OXO-N-(4-SULFAMOYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(4-METHYLPHENYL)-1-OXO-N-(4-SULFAMOYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can be compared with other similar compounds, such as:

    Celecoxib: A well-known anti-inflammatory drug with a similar sulfamoylphenyl group.

    Flavonoids: A class of compounds with a benzopyran core, known for their antioxidant properties.

    Sulfonamides: Compounds containing a sulfonamide group, widely used as antibiotics.

The uniqueness of 3-(4-METHYLPHENYL)-1-OXO-N-(4-SULFAMOYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H20N2O5S

Molecular Weight

436.5 g/mol

IUPAC Name

3-(4-methylphenyl)-1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C23H20N2O5S/c1-14-2-4-15(5-3-14)21-13-17-12-16(6-11-20(17)23(27)30-21)22(26)25-18-7-9-19(10-8-18)31(24,28)29/h2-12,21H,13H2,1H3,(H,25,26)(H2,24,28,29)

InChI Key

RQGCRUJMBMDBBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C=CC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)C(=O)O2

Origin of Product

United States

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